

# Head-to-Head Preclinical Comparison: AS1468240 and ANX007 in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AS1468240 |           |
| Cat. No.:            | B1667628  | Get Quote |

A Comparative Analysis of Therapeutic Candidates for Geographic Atrophy

#### For Immediate Release

Brisbane, CA – November 20, 2025 – This guide provides a detailed comparison of two investigational drugs, **AS1468240** and ANX007, with a focus on their preclinical data in the context of neurodegenerative ophthalmic diseases, particularly Geographic Atrophy (GA), an advanced form of dry age-related macular degeneration (AMD). This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

#### **Executive Summary**

A comprehensive search for publicly available preclinical and clinical data has revealed extensive information for ANX007, a C1q inhibitor developed by Annexon, Inc. Data from its Phase 2 clinical trial, ARCHER, and various preclinical studies are detailed in this report. In contrast, there is a notable absence of any publicly accessible scientific literature or clinical trial information for a compound designated as **AS1468240**.

Due to the lack of available data for **AS1468240**, a direct head-to-head comparison with ANX007 is not feasible at this time. This guide will therefore provide a comprehensive overview of the available data for ANX007, including its mechanism of action, preclinical findings, and clinical trial results, to serve as a valuable resource for the research community.



# **ANX007: A C1q Inhibitor for Neuroprotection**

ANX007 is a novel, non-pegylated antigen-binding fragment (Fab) designed to selectively inhibit C1q, the initiating molecule of the classical complement cascade.[1][2] In neurodegenerative diseases like GA, aberrant activation of this pathway is believed to be a key driver of synapse loss, inflammation, and neuronal damage, ultimately leading to vision loss.[3] [4] By blocking C1q, ANX007 aims to provide a neuroprotective effect, preserving retinal structures and visual function.[5][6]

## **Mechanism of Action: C1q Inhibition**

The classical complement pathway is a critical component of the innate immune system. Its initiation by C1q binding to targets can, in a disease state, lead to a cascade of events culminating in inflammation and cell death. In GA, C1q has been observed to deposit on photoreceptor synapses, marking them for removal by microglia.[2] ANX007 is designed to bind to C1q and prevent its activation of the classical complement cascade, thereby protecting photoreceptor synapses and preserving retinal function.[2][6]



Click to download full resolution via product page

Caption: Mechanism of action of ANX007 in inhibiting the C1q-mediated classical complement pathway.

## **Preclinical Evidence**

Preclinical studies in animal models of photoreceptor degeneration have demonstrated that the inhibition of C1q protects photoreceptor synapses and preserves retinal function.[2][6] These findings provided the foundational evidence for the neuroprotective potential of ANX007 and supported its advancement into clinical trials for GA.[2][5]



## **Clinical Development: The ARCHER Trial**

ANX007 has been evaluated in the Phase 2 ARCHER clinical trial, a multicenter, randomized, double-masked, sham-controlled study in patients with GA.[6][7] The trial assessed the efficacy and safety of intravitreal ANX007 administered monthly and every other month.[7]

- Study Design: A randomized, multi-center, double-masked, sham-controlled Phase 2 clinical trial.[6][7]
- Patient Population: 270 patients with Geographic Atrophy secondary to AMD.
- Treatment Arms:
  - ANX007 5 mg administered monthly via intravitreal injection.[7]
  - ANX007 5 mg administered every other month via intravitreal injection.
  - Sham injections administered monthly or every other month.[7]
- Primary Endpoint: Change in GA lesion area from baseline to 12 months, assessed by fundus autofluorescence (FAF).
- Secondary Endpoints: Included Best-Corrected Visual Acuity (BCVA), Low-Luminance Visual Acuity (LLVA), and safety assessments.[8]





Click to download full resolution via product page

Caption: Workflow of the Phase 2 ARCHER clinical trial for ANX007.

The ARCHER trial demonstrated a significant neuroprotective effect of ANX007. The key findings are summarized in the tables below.

Table 1: Visual Function Outcomes at 12 Months



| Outcome                                                  | ANX007 Monthly                  | ANX007 Every<br>Other Month | Sham Control |
|----------------------------------------------------------|---------------------------------|-----------------------------|--------------|
| Risk Reduction in ≥15-Letter BCVA Loss                   | 72% (p=0.0006)[7]               | 48% (p=0.064)[7]            | -            |
| Patients with ≥15-<br>Letter BCVA Loss                   | 5.6%[8]                         | 9.8%[8]                     | 21.3%[8]     |
| Slowing of Low<br>Luminance Visual<br>Acuity (LLVA) Loss | Statistically significant[2][9] | -                           | -            |

Table 2: Retinal Structure Protection at 12 Months

| Outcome                                                      | ANX007 Treatment             | Sham Control |
|--------------------------------------------------------------|------------------------------|--------------|
| Reduction in Photoreceptor Loss (Ellipsoid Zone Assessment)  | Statistically significant[2] | -            |
| Reduction in Patients with Substantial RPE Loss in the Fovea | >50%[9]                      | -            |

#### Safety and Tolerability

ANX007 was generally well-tolerated in the ARCHER trial. Importantly, there was no increase in the rate of choroidal neovascularization (CNV) in the treated arms compared to the sham arm, and no cases of retinal vasculitis were reported.

## Conclusion

ANX007 has demonstrated a promising, neuroprotective profile in both preclinical models and a robust Phase 2 clinical trial in patients with Geographic Atrophy. By targeting C1q, the initiating molecule of the classical complement cascade, ANX007 offers a novel mechanism of action focused on preserving visual function and retinal structure. The positive results from the ARCHER study have led to the initiation of Phase 3 pivotal trials.



Unfortunately, due to the complete lack of publicly available information on **AS1468240**, a comparative analysis could not be performed. Researchers and drug developers are encouraged to monitor for any future disclosures regarding this compound to enable a comprehensive evaluation against other therapeutic candidates in the field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Annexon Presents New Neuroprotection Data Showing ANX007 Protects Vision and Vision-Associated Structures in Geographic Atrophy at ARVO 2024 Annual Meeting | Annexon Inc. [ir.annexonbio.com]
- 2. Annexon Presents New Neuroprotection Data Showing ANX007 Protects Vision and Vision-Associated Structures in GA - - Modern Optometry [modernod.com]
- 3. Annexon to Present on the Neuroprotective Effects of ANX007 at the 2025 ARVO Annual Meeting and the Retina World Congress | Annexon Inc. [ir.annexonbio.com]
- 4. Annexon Announces Presentations Highlighting ANX007 Functional and Structural Differentiation in Geographic Atrophy at the Macula Society 48th Annual Meeting | Annexon Inc. [ir.annexonbio.com]
- 5. ANX007: Neuroprotective Efficacy in Geographic Atrophy Presented at ARVO 2024 [synapse.patsnap.com]
- 6. Annexon to Present Data on Neuroprotection of ANX007 and C1q Inhibition in Geographic Atrophy at ARVO 2024 [synapse.patsnap.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. hcplive.com [hcplive.com]
- 9. ARCHER Trial Data Indicate ANX007 Protects Against GA Vision Loss | Retinal Physician [retinalphysician.com]
- To cite this document: BenchChem. [Head-to-Head Preclinical Comparison: AS1468240 and ANX007 in Neuroprotection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667628#head-to-head-preclinical-studies-of-as1468240-and-anx007]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com